(1R,3R)-3-Aminocyclopentanol
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Overview
Description
(1R,3R)-3-Aminocyclopentanol (ACPC) is a chiral secondary amine that has been extensively studied in recent years due to its potential as a drug candidate. ACPC has been of particular interest due to its unique structure, which allows it to interact with both lipophilic and hydrophilic molecules. Furthermore, ACPC has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. In
Scientific Research Applications
Biochemical Reagents
“(1R,3R)-N-BOC-1-Aminocyclopentane-3-carboxylic acid” is a derivative of “(1R,3R)-3-Aminocyclopentanol” and is used as a biochemical reagent . It is used in various biochemical research and experiments .
Synthesis of Dimefluthrin
“(1R,3R)-3-Aminocyclopentanol” is used in the synthesis of Dimefluthrin, a pyrethroid pesticide. Dimefluthrin is synthesized from a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates.
Insecticidal Activity
Dimefluthrin, synthesized using “(1R,3R)-3-Aminocyclopentanol”, exhibits high insecticidal activity. It has been evaluated for its insecticidal activity against Culex pipiens pallens.
Control of Mosquitoes
Dimefluthrin is used in the control of mosquitoes, particularly Culex quinquefasciatus, which are vectors for harmful diseases such as Dengue and Zika. Dimefluthrin showed higher bio-efficacy compared to other tested pyrethroids.
Control of Red Imported Fire Ants
Insecticide Resistance Management
The role of piperonyl butoxide (PBO) in synergizing these molecules was also investigated. When PBO was added to these pyrethroids, their efficacy was significantly recovered.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as rsl3, have been found to inhibit the enzyme glutathione peroxidase 4 (gpx4) . GPX4 plays a crucial role in the detoxification of lipid peroxides .
Mode of Action
Similar compounds like rsl3 have been shown to reduce the expression of gpx4 protein, leading to ferroptotic death of certain cancer cells
Biochemical Pathways
Compounds like rsl3, which inhibit gpx4, can affect the glutathione and thioredoxin peroxidase systems . These systems play a crucial role in protecting the cell from oxidative damage .
Pharmacokinetics
Similar compounds have shown different initial half-lives, suggesting that the pharmacokinetics of (1r,3r)-3-aminocyclopentanol might also vary .
Result of Action
Similar compounds like rsl3 have been shown to induce ferroptotic death in certain cancer cells
Action Environment
It’s known that environmental exposures such as chemical and physical mutagens, including ionizing radiation, can pose concerns to human health . Therefore, these factors might also influence the action of (1R,3R)-3-Aminocyclopentanol.
properties
IUPAC Name |
(1R,3R)-3-aminocyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124555-33-5 |
Source
|
Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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